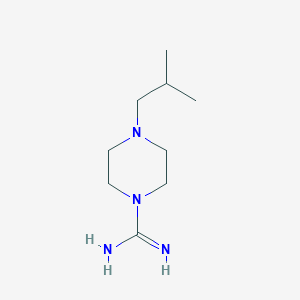

4-(2-Methylpropyl)piperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4/c1-8(2)7-12-3-5-13(6-4-12)9(10)11/h8H,3-7H2,1-2H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCYAXKGLIDQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401246342 | |

| Record name | 4-(2-Methylpropyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401246342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713522-49-7 | |

| Record name | 4-(2-Methylpropyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713522-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401246342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 2 Methylpropyl Piperazine 1 Carboximidamide and Its Structural Analogues

Advanced Synthetic Techniques and Reaction Optimization

The formation of 4-(2-methylpropyl)piperazine-1-carboximidamide relies on two primary transformations: N-alkylation of piperazine (B1678402) and subsequent guanidinylation. Advanced synthetic methodologies focus on improving efficiency, yield, and purity by optimizing reaction conditions and reagents.

The initial step, the synthesis of the precursor 1-(2-methylpropyl)piperazine, can be achieved through several methods, including reductive amination or direct nucleophilic substitution. Reductive amination of piperazine with isobutyraldehyde (B47883) is a common and efficient route. Optimization of this reaction involves screening various reducing agents and reaction conditions.

Table 1: Optimization of Reductive Amination for 1-(2-Methylpropyl)piperazine Synthesis

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium borohydride (B1222165) (NaBH₄) | Methanol | 25 | 12 | 75 |

| 2 | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) | 25 | 4 | 92 |

| 3 | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol | 50 | 24 | 88 |

| 4 | Sodium cyanoborohydride (NaBH₃CN) | Methanol / Acetic Acid | 25 | 8 | 85 |

As indicated in the table, sodium triacetoxyborohydride (STAB) often provides superior yields under mild conditions with shorter reaction times, making it a preferred advanced technique for this transformation.

Commonly used guanidinylating reagents include:

1H-Pyrazole-1-carboxamidine hydrochloride: A highly reactive and common reagent.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent introduces a protected guanidinyl group, which can be beneficial in complex syntheses to avoid side reactions. The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions. nih.gov

S-Methylisothiourea sulfate: Another classic reagent for this transformation.

Optimization of the guanidinylation step involves careful control of pH, temperature, and stoichiometry. The reaction is typically base-catalyzed, and maintaining an optimal pH is essential for achieving high conversion rates while minimizing side reactions.

Table 2: Optimization of Guanidinylation of 1-(2-Methylpropyl)piperazine

| Entry | Guanidinylating Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1H-Pyrazole-1-carboxamidine HCl | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 80 | 16 | 85 |

| 2 | 1H-Pyrazole-1-carboxamidine HCl | Triethylamine (B128534) (TEA) | Acetonitrile | 60 | 24 | 78 |

| 3 | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N/A (neutral conditions) | Tetrahydrofuran (THF) | 25 | 12 | 95 (protected) |

| 4 | S-Methylisothiourea sulfate | Potassium Carbonate (K₂CO₃) | Water/Dioxane | 100 | 8 | 70 |

The use of protected guanidinylating reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine often results in higher yields of the intermediate product under milder conditions. The subsequent deprotection step, typically with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, is usually high-yielding. This two-step approach via a protected intermediate represents an advanced technique for producing clean products.

Purification and Isolation Protocols for Synthesized Compounds

The purification and isolation of this compound are critical for obtaining a compound of high purity. The basic nature of both the piperazine and guanidine (B92328) functionalities dictates the choice of purification strategy. Common protocols include crystallization, salt formation, and chromatography.

Crystallization and Salt Formation: Due to its basicity, the target compound readily forms salts with various acids. This property can be exploited for purification. By treating the crude reaction mixture with an appropriate acid, the corresponding salt of this compound can be precipitated from a suitable solvent system, leaving many impurities behind in the solution.

A common procedure involves dissolving the crude product in a solvent like isopropanol (B130326) or acetone (B3395972) and adding an acid such as hydrochloric acid (HCl) or acetic acid. google.com The resulting salt often crystallizes upon cooling or addition of a less polar co-solvent. The choice of acid and solvent system can be optimized to maximize recovery and purity. For instance, the diacetate salt can be selectively precipitated from an acetone solution. google.com

Table 3: Purification via Salt Crystallization

| Entry | Acid Used | Solvent System | Purity of Isolated Salt |

| 1 | Hydrochloric Acid (in Ether) | Isopropanol | >98% |

| 2 | Acetic Acid | Acetone | >97% |

| 3 | Sulfuric Acid | Ethanol/Water | >95% |

| 4 | Citric Acid | Acetone/Water | >96% |

After isolation, the pure free base can be regenerated by neutralizing the salt with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) and extracting it into an organic solvent.

Chromatographic Purification: For instances where crystallization does not yield the desired purity, or for the purification of synthetic intermediates, chromatographic techniques are employed.

Silica (B1680970) Gel Chromatography: While the basic nature of piperazine and guanidine compounds can lead to streaking and poor separation on standard silica gel, this can be mitigated. An advanced technique involves treating the silica gel with a small percentage of a base, such as triethylamine or ammonia (B1221849), in the eluent system (e.g., dichloromethane/methanol/ammonia). This deactivates acidic sites on the silica, allowing for better peak shape and separation.

Ion-Exchange Chromatography: This technique is particularly well-suited for purifying highly basic compounds. A strong cation-exchange (SCX) column can be used. The crude product is loaded onto the column in a low-ionic-strength acidic solution. The positively charged protonated compound binds to the negatively charged stationary phase. Impurities can be washed away, and the desired product is then eluted by using a solution containing a stronger base (like ammonia in methanol) or a higher concentration of counter-ions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, preparative RP-HPLC is an effective method. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by ensuring the basic compound is consistently protonated. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound, usually as its corresponding salt (e.g., TFA salt).

The final choice of purification protocol depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. Often, a combination of these techniques, such as an initial crystallization followed by a final chromatographic polishing step, is utilized to achieve the highest purity standards.

Comprehensive Structural Characterization and Elucidation of Piperazine Carboximidamide Compounds

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the connectivity and chemical environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for 4-(2-Methylpropyl)piperazine-1-carboximidamide would be expected to show distinct signals corresponding to the protons of the isobutyl group, the piperazine (B1678402) ring, and the carboximidamide group. Key expected features would include signals for the methyl protons of the isobutyl group appearing as a doublet, the methine proton as a multiplet, and the methylene (B1212753) protons adjacent to the nitrogen as a doublet. The eight protons of the piperazine ring would likely appear as complex multiplets. The protons of the NH and NH₂ groups of the carboximidamide moiety would be expected to appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would be expected to show nine distinct carbon signals, corresponding to each carbon atom in the unique chemical environments of the molecule. This would include signals for the methyl, methine, and methylene carbons of the isobutyl group, the carbons of the piperazine ring, and the characteristic signal for the carbon of the carboximidamide group at a downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Isobutyl CH₃ | ~0.9 | Doublet | 6H | -CH(CH₃ )₂ |

| Isobutyl CH | ~1.8-2.0 | Multiplet | 1H | -CH (CH₃)₂ |

| Isobutyl CH₂ | ~2.1-2.3 | Doublet | 2H | -N-CH₂ -CH- |

| Piperazine CH₂ | ~2.4-2.6 | Multiplet | 4H | Piperazine ring |

| Piperazine CH₂ | ~3.3-3.5 | Multiplet | 4H | Piperazine ring |

| Amidine NH/NH₂ | Variable | Broad Singlet | 3H | -C(=NH )-NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Isobutyl CH₃ | ~20 | -CH(C H₃)₂ | ||

| Isobutyl CH | ~28 | -C H(CH₃)₂ | ||

| Isobutyl CH₂ | ~60 | -N-C H₂-CH- | ||

| Piperazine C | ~50-55 | Piperazine ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula, C₉H₂₀N₄, by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at approximately 185.1766.

The fragmentation pattern in an MS/MS experiment would likely involve the cleavage of the isobutyl group and fragmentation of the piperazine ring, providing further confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~185.1766 | Protonated molecular ion |

Advanced Structural Determination Techniques

For a complete structural characterization, especially of the molecule's three-dimensional arrangement and functional group verification, advanced techniques are employed.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring (typically a chair conformation) and the geometry of the carboximidamide group.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amidine group (typically in the range of 3100-3500 cm⁻¹), the C=N double bond (around 1650 cm⁻¹), and the C-H bonds of the aliphatic isobutyl and piperazine groups (around 2800-3000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3100-3500 | Carboximidamide NH and NH₂ |

| C-H stretch | 2800-3000 | Aliphatic (isobutyl, piperazine) |

| C=N stretch | ~1650 | Carboximidamide |

| N-H bend | ~1600 | Carboximidamide |

Theoretical Chemistry and Computational Investigations of 4 2 Methylpropyl Piperazine 1 Carboximidamide

Quantum Mechanical Studies: Electronic Structure and Reactivity Profiling

Quantum mechanics (QM) provides the fundamental framework for describing the electronic structure and reactivity of molecules. These methods are invaluable for understanding the distribution of electrons, the nature of chemical bonds, and the energetic landscapes of chemical reactions and conformational changes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate a variety of electronic properties of 4-(2-Methylpropyl)piperazine-1-carboximidamide.

Electronic Properties: DFT can be used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For the guanidine (B92328) moiety, which is a key functional group in the target molecule, DFT studies have been employed to understand its electronic behavior in various chemical environments. asianpubs.org These studies show that the electronic properties are significantly influenced by the substituents on the guanidine group. nih.gov

Structural Optimization and Spectroscopic Prediction: DFT methods are used to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This optimized geometry is the basis for further calculations. Additionally, DFT can predict spectroscopic properties such as infrared (IR) spectra, which can be compared with experimental data to validate the computational model.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. The guanidine group, with its nitrogen atoms, is expected to be a region of negative electrostatic potential, making it a likely site for interaction with protons or other electrophiles.

Protonation State Analysis and Tautomerism

The guanidine group of this compound is highly basic and will be protonated at physiological pH. The piperazine (B1678402) ring also contains a tertiary amine that can be protonated. Understanding the preferred site of protonation and the potential for tautomerism is critical for predicting how the molecule will interact with biological targets.

pKa Prediction: Computational methods, often combining DFT with a continuum solvation model, can predict the pKa values of the different nitrogen atoms in the molecule. nih.gov For guanidines, the high basicity (pKa of the conjugate acid is typically around 13.5) is due to the resonance stabilization of the resulting guanidinium (B1211019) cation. sci-hub.se The specific pKa of the guanidine group in the target molecule will be influenced by the electron-donating or -withdrawing nature of the piperazine ring. Computational studies on similar N-substituted guanidines can provide a reliable estimate of its pKa. acs.org

Tautomerism: Neutral guanidines can exist in different tautomeric forms. mdpi.com DFT calculations are instrumental in determining the relative energies of these tautomers, and thus their relative populations at equilibrium. mdpi.comirb.hr The stability of different tautomers can be influenced by both intramolecular hydrogen bonding and the electronic effects of substituents. mdpi.com For this compound, computational analysis can predict the most stable tautomer in different environments (gas phase vs. solution), which is crucial as different tautomers may exhibit different biological activities.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the interactions of a ligand with its biological target and to explore its conformational landscape and binding stability over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. openmedicinalchemistryjournal.com This method is widely used in drug discovery to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex.

Target Identification: Given the structural similarity of the guanidine portion of this compound to compounds like guanabenz (B1672423), potential biological targets can be inferred. Guanabenz is known to be an α2-adrenergic agonist and has also been investigated for its effects on the stress response pathway. nih.govnih.gov More recent studies have identified guanabenz and its analogs as modulators of the acid-sensing ion channel 3 (ASIC3). nih.govnih.gov Therefore, these receptors would be logical starting points for docking studies with this compound.

Binding Mode Analysis: Docking simulations would place the molecule into the binding site of a target protein and score the different poses based on a scoring function that estimates the binding affinity. openmedicinalchemistryjournal.com The results would reveal the likely binding orientation and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the protonated guanidinium group would be expected to form strong hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in the receptor's binding pocket. The isobutyl group on the piperazine ring would likely engage in hydrophobic interactions. Docking studies on piperazine derivatives against various receptors have demonstrated the utility of this approach in rationalizing structure-activity relationships. worldscientific.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time. researchgate.net

Conformational Analysis: MD simulations can explore the conformational flexibility of this compound both in solution and when bound to a target. The piperazine ring can adopt different chair and boat conformations, and the isobutyl group has rotational freedom. MD simulations can reveal the preferred conformations and the energy barriers between them.

Binding Stability: By running an MD simulation of the ligand-receptor complex obtained from docking, the stability of the predicted binding mode can be assessed. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation can indicate whether it remains stably bound in the active site. Furthermore, MD simulations can reveal subtle changes in the protein structure upon ligand binding and can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. nih.gov Studies on other piperazine-containing ligands have successfully used MD simulations to confirm the stability of docking poses and to elucidate the dynamics of the interaction. nih.govresearchgate.net

Cheminformatics and Predictive Analytics for Biological Activity

Cheminformatics and predictive analytics encompass a range of computational methods that use existing chemical and biological data to build models that can predict the properties of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com If a dataset of piperazine-carboximidamide derivatives with measured biological activity were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds based on their descriptors. QSAR studies on piperazine derivatives have been successful in predicting their antidepressant and antimalarial activities, among others. nih.govresearchgate.netresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. Based on the structures of known active compounds, a pharmacophore model for a particular target can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net These models use the chemical structure of a compound to estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. Predicting these properties early in the drug discovery process can help to prioritize compounds with favorable pharmacokinetic and safety profiles, such as those derived from this compound. jetir.orgrsc.org

Network-Based Approaches in Compound-Target Discovery

Network-based approaches in pharmacology represent a paradigm shift from the traditional "one-target, one-drug" model to a more holistic "multi-target, multi-drug" perspective. These methods leverage large-scale biological data to construct and analyze networks of interactions between chemical compounds and their protein targets. While no specific network-based studies have been published for this compound, the principles of this approach can be applied to infer its potential biological activities.

By analyzing databases of known compound-target interactions, it is possible to identify proteins that are frequently targeted by molecules containing piperazine and carboximidamide moieties. For instance, various piperazine derivatives have shown affinity for a range of receptors and enzymes in the central nervous system. nih.govnih.gov Computational methods can then be used to predict the likelihood of this compound binding to these or related targets. This "guilt-by-association" principle is a cornerstone of network pharmacology, enabling the generation of novel hypotheses for drug repurposing and the identification of potential off-target effects.

Table 1: Potential Target Classes for Piperazine-Containing Compounds

| Target Class | Examples of Targets | Rationale for Potential Interaction |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | The basic nitrogen of the piperazine ring can form ionic interactions with acidic residues in the receptor binding pocket. |

| Ion Channels | Calcium Channels, Potassium Channels | The overall shape and charge distribution of piperazine derivatives can lead to blocking or modulation of ion channel pores. |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | The carboximidamide group can act as a hydrogen bond donor and acceptor, mimicking interactions of the native ATP ligand. nih.gov |

| Proteases | Viral Proteases, Human Proteases | The scaffold can be decorated with functional groups that fit into the active site of proteases, inhibiting their function. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for a target of interest can be developed based on the structures of known active ligands. This model can then be used to virtually screen large libraries of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

In the context of this compound, a hypothetical research workflow would involve:

Target Selection: Based on network analysis or other preliminary data, a specific protein target would be chosen.

Pharmacophore Model Generation: Using a set of known inhibitors or agonists for the selected target, a 3D pharmacophore model would be created. This model would define the spatial relationships between key interaction points.

Virtual Screening: A 3D conformational database of compounds, including this compound, would be screened against the pharmacophore model.

Hit Identification and Optimization: Compounds that fit the model well would be identified as "hits" and prioritized for further computational analysis, such as molecular docking, and eventual experimental validation.

Research on other piperazine-containing compounds has successfully employed this strategy. For example, pharmacophore models have been instrumental in the discovery of novel ligands for the sigma-1 receptor, a target implicated in various neurological disorders. nih.gov These studies highlight the importance of the piperazine nitrogen as a key basic feature for interaction. nih.gov

Table 2: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Target Binding |

| Hydrogen Bond Donors | The N-H groups of the carboximidamide moiety. | Can form crucial hydrogen bonds with backbone or side-chain atoms of a protein. |

| Hydrogen Bond Acceptors | The nitrogen atoms of the piperazine ring and the carboximidamide group. | Can accept hydrogen bonds from donor groups in the binding site. |

| Positive Ionizable Feature | The basic carboximidamide group, which is protonated at physiological pH. | Can form strong ionic interactions with negatively charged amino acid residues like aspartate or glutamate. |

| Hydrophobic Feature | The 2-methylpropyl (isobutyl) group. | Can interact with hydrophobic pockets in the target protein, contributing to binding affinity and selectivity. |

While direct computational studies on this compound are not yet available, the established methodologies of network-based target discovery and pharmacophore modeling provide a clear roadmap for future investigations into its potential biological activities and therapeutic applications.

In Vitro Biological Activity and Mechanistic Studies of 4 2 Methylpropyl Piperazine 1 Carboximidamide Analogues

Enzyme Modulation and Inhibition

Analogues built around the piperazine (B1678402) core have demonstrated significant inhibitory activity against several key enzyme classes, including peptidases, cholinesterases, transporters, and kinases.

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the management of type 2 diabetes. pensoft.net DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn promotes insulin secretion and regulates blood glucose levels. srce.hr Various piperazine derivatives have been synthesized and evaluated as DPP-4 inhibitors.

In one study, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and tested for their in vitro DPP-4 inhibitory activity. nih.gov The results indicated that these compounds exhibited inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety enhanced the inhibitory activity compared to electron-donating groups like methyl. nih.gov Another study on piperazine sulphonamide derivatives found inhibition percentages ranging from 8.07% to 28.73% at a 10 µmol/L concentration, with methoxy and fluoro groups on the phenyl ring showing favorable activity. pensoft.net

Table 1: In Vitro DPP-4 Inhibition by Piperazine Sulphonamide Analogues

| Compound ID | Substituent Group | Concentration | % Inhibition | Reference |

| Series 1 | 4-Chloro | 100 µmol/L | 22.6% | nih.gov |

| Series 1 | 4-Methyl | 100 µmol/L | 11.2% | nih.gov |

| Series 2 | 4-Fluoro | 10 µmol/L | 27.32% | pensoft.net |

| Series 2 | 4-Methoxy | 10 µmol/L | 28.73% | pensoft.net |

Molecular docking studies suggest that these piperazine derivatives occupy the binding domain of the DPP-4 enzyme, forming hydrogen bonds with key amino acid residues such as R125, E205, E206, and Y662. nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. nih.gov Piperazine analogues have been explored for this purpose. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated competitive inhibition of both AChE and BuChE, with Ki (inhibition constant) values in the low micromolar range. nih.gov

Notably, the study found that while free carboxylic acid analogues showed enhanced selectivity for AChE, their hydroxamic acid and carboxamide counterparts were more potent and selective inhibitors of BuChE. nih.gov For instance, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Compound 7b) was an extraordinarily potent BuChE inhibitor with a Ki of 1.6 nM, significantly superior to the reference drug donepezil (Ki = 12.5 µM). nih.gov Another study on N-benzylpiperidine carboxamide derivatives identified compounds with IC50 values against AChE as low as 0.41 µM. nih.gov

Table 2: Cholinesterase Inhibition by Piperazine Analogues

| Compound Class | Target Enzyme | Most Potent Analogue | Inhibition (Ki or IC50) | Selectivity | Reference |

| Piperazine-2-carboxylic acid | AChE | 1,4-bis(4-chlorobenzyl) derivative (4c) | Ki = 10.18 µM | Selective for AChE | nih.gov |

| Piperazine-2-hydroxamic acid | BuChE | 1,4-bis(2-chlorobenzyl) derivative (7b) | Ki = 1.6 nM | Highly selective for BuChE | nih.gov |

| N-benzylpiperidine carboxamide | AChE | Compound 28 | IC50 = 0.41 µM | N/A | nih.gov |

Human Equilibrative Nucleoside Transporters (ENTs), particularly ENT1 and ENT2, are crucial for nucleoside transport across cell membranes and regulate adenosine signaling. nih.gov Piperazine-containing compounds have been identified as novel ENT inhibitors. One such compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), and its analogues inhibit both ENT1 and ENT2. nih.govresearchgate.net

Kinetic studies revealed that these compounds act as irreversible and non-competitive inhibitors, reducing the Vmax of nucleoside transport without affecting the Km. nih.govresearchgate.net The structure-activity relationship is sensitive to modifications. For example, the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. nih.gov Similarly, studies on dilazep, another ENT inhibitor, showed that replacing its central homopiperazine ring with a piperazine ring maintained potent ENT1 inhibition. nih.gov The piperazine moiety appears to be a key structural feature for interaction with these transporters. nih.gov

Kinase Inhibition : The piperazine moiety is a common scaffold in the design of kinase inhibitors for cancer therapy. mdpi.com Analogues have been developed to target a wide array of kinases. For example, novel piperazine–chalcone hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, with IC50 values as low as 0.57 µM. nih.gov Other research has focused on designing 3-(piperazinylmethyl)benzofuran derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another crucial enzyme in cell cycle regulation. Several of these compounds displayed potent inhibitory activity with IC50 values in the nanomolar range (e.g., 40.91 nM), surpassing that of the reference standard, staurosporine. nih.gov The piperazine ring is often crucial for establishing key interactions within the ATP-binding pocket of these enzymes. nih.govnih.gov

N-Myristoyltransferase (NMT) Inhibition : N-Myristoyltransferase (NMT) catalyzes the attachment of myristate to proteins, a process vital for many cellular signaling pathways, and is a target for anticancer and antiparasitic agents. nih.govresearchgate.net Potent piperazine-containing inhibitors of NMT have been developed, such as the prototypical compound DDD85646. nih.govnih.gov The inhibitory mechanism relies on a key interaction where the protonated piperazine ring forms a salt bridge with the negatively charged C-terminus of the NMT enzyme, which is unusually located in the active site. nih.govnih.gov This interaction is critical for the high potency of these inhibitors, which can have IC50 values in the nanomolar range. nih.gov The potency of these inhibitors is also linked to their ability to trap the enzyme in a "closed" conformation, creating a significant barrier for dissociation. nih.gov

Antimicrobial Spectrum and Antifungal Potential

The piperazine scaffold is a privileged structure in antimicrobial drug discovery, with numerous derivatives exhibiting activity against a range of pathogens. ijbpas.comapjhs.com

Piperazine analogues have demonstrated broad-spectrum antibacterial properties. ijbpas.com Studies have shown that piperazine-1-carboxamidine derivatives possess antifungal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS), which leads to fungal cell death. researchgate.net

In the antibacterial realm, various piperazine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. One study synthesized a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, which showed significant activity against E. coli, with a Minimum Inhibitory Concentration (MIC) as low as 8 µg/mL. mdpi.com Docking studies for these compounds suggested that they act by inhibiting the enoyl-ACP reductase enzyme, which is essential for fatty acid synthesis in bacteria. mdpi.com Another investigation of thirty novel piperazine derivatives identified a compound, RL-308, that was highly effective against Shigella flexneri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA), with MIC values of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively. ijcmas.com

Table 3: Antibacterial Activity (MIC) of Piperazine Analogues

| Compound Series | Bacterial Strain | MIC (µg/mL) | Proposed Mechanism | Reference |

| Piperazine-Thiadiazole | E. coli | 8 | Enoyl-ACP Reductase Inhibition | mdpi.com |

| Piperazine-Thiadiazole | S. aureus | 16 | Enoyl-ACP Reductase Inhibition | mdpi.com |

| Novel Piperazine (RL-308) | S. flexneri | 2 | Not specified | ijcmas.com |

| Novel Piperazine (RL-308) | S. aureus | 4 | Not specified | ijcmas.com |

| Novel Piperazine (RL-308) | MRSA | 16 | Not specified | ijcmas.com |

Antitubercular Activity

While specific studies on 4-(2-methylpropyl)piperazine-1-carboximidamide are not available, research on analogous piperazine-containing compounds has demonstrated significant potential in the fight against Mycobacterium tuberculosis. For instance, a series of nitrofuranyl methyl piperazine analogues exhibited potent activity against the H37Rv strain of M. tuberculosis, with several compounds showing Minimum Inhibitory Concentrations (MICs) in the sub-micromolar to nanomolar range. nih.gov Five of the most active analogues also demonstrated potent activity against non-replicating and resistant strains of M. tuberculosis. nih.gov These findings underscore the importance of the piperazine scaffold in developing novel antitubercular agents. Further structure-activity relationship (SAR) studies have indicated that the piperazine ring is preferred over piperidine (B6355638) or morpholine (B109124) rings for antitubercular activity. nih.gov

Another study on coumarin hybrids incorporating a piperazine moiety also revealed promising antitubercular activity against Mycobacterium tuberculosis H37Rv strains, with some compounds being potent at concentrations as low as 0.625 μg/mL. mdpi.com The activity of these compounds highlights the versatility of the piperazine scaffold in the design of new antitubercular drugs.

Fungistatic and Antifungal Properties

Analogues of this compound have shown notable fungistatic and antifungal properties. A study focused on piperazine-1-carboxamidine derivatives identified compounds with significant fungicidal activity against Candida albicans. nih.gov The mechanism of action was linked to the accumulation of endogenous reactive oxygen species (ROS) within the fungal cells. nih.gov Structure-activity relationship studies revealed that analogues with larger substituents on the phenyl group at specific positions exhibited higher ROS accumulation and, consequently, greater fungicidal activity. nih.gov

Furthermore, other research on piperazine derivatives has consistently demonstrated their potential as antifungal agents. manipal.eduacgpubs.orgsemanticscholar.org For example, novel alkylated piperazines and alkylated piperazine-azole hybrids have exhibited broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov Time-kill assays confirmed that some of these compounds are fungicidal at concentrations four times their MIC values. nih.gov

Antiproliferative Activity in Cellular Models

Numerous studies have highlighted the antiproliferative effects of piperazine-containing compounds across a variety of cancer cell lines. For instance, novel piperine-carboximidamide hybrids, which share structural similarities with the target compound, have demonstrated significant antiproliferative activity. nih.gov The GI50 (50% growth inhibition) values for some of these hybrids were in the nanomolar range against four different cancer cell lines. nih.gov

Similarly, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity against five human cancer cell lines, with IC50 values ranging from 1.47 to 11.83 μM. nih.gov Certain derivatives were particularly potent, with IC50 values in the low micromolar range. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected piperazine analogues in various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Piperine-carboximidamide hybrid (VIf) | Four cancer cell lines | GI50 = 44 nM | nih.gov |

| Piperine-carboximidamide hybrid (VIg) | Four cancer cell lines | GI50 = 47 nM | nih.gov |

| Piperine-carboximidamide hybrid (VIb) | Four cancer cell lines | GI50 = 57 nM | nih.gov |

| 4-substituted-piperazine-1-carbodithioate (8f) | Five cancer cell lines | IC50 = 1.58-2.27 µM | nih.gov |

| 4-substituted-piperazine-1-carbodithioate (8m) | Five cancer cell lines | IC50 = 1.84-3.27 µM | nih.gov |

| 4-substituted-piperazine-1-carbodithioate (8q) | Five cancer cell lines | IC50 = 1.47-4.68 µM | nih.gov |

| Dispiropiperazine derivative (SPOPP-3) | 18 human cancer cell lines | IC50 = 0.63-13 µM | nih.govresearchgate.net |

| 3(2H)-Pyridazinone derivative (12) | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | mdpi.com |

| 3(2H)-Pyridazinone derivative (22) | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | mdpi.com |

The antiproliferative effects of piperazine analogues are often linked to their ability to induce apoptosis and disrupt the cell cycle in cancer cells. For example, a novel dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.govresearchgate.net This compound also induced apoptosis and necrosis, suggesting a multi-faceted mechanism of action. nih.govresearchgate.net

Another study on a ciprofloxacin derivative containing a piperazine moiety demonstrated its ability to cause cell cycle arrest at the G2/M phase and induce apoptosis in both colorectal cancer (HCT116) and non-small lung carcinoma (A549) cells. nih.gov This was accompanied by the overexpression of pro-apoptotic proteins like p53 and Bax, and decreased expression of the anti-apoptotic protein bcl2. nih.gov

Furthermore, certain piperazine-based compounds have been found to sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. nih.gov One such compound, AK301, induced mitotic arrest and led to the activation of caspases-8, -9, and -3 in the presence of TNF. nih.gov

The table below outlines the observed effects of various piperazine analogues on apoptotic and cell cycle regulatory pathways.

| Compound/Derivative | Cell Line | Effect | Pathway | Reference |

| Dispiropiperazine derivative (SPOPP-3) | SW480 | Cell cycle arrest | G2/M phase | nih.govresearchgate.net |

| Dispiropiperazine derivative (SPOPP-3) | SW480 | Apoptosis and necrosis induction | - | nih.govresearchgate.net |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative | HCT116, A549 | Cell cycle arrest | G2/M phase | nih.gov |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative | HCT116, A549 | Apoptosis induction | Overexpression of p53 and Bax, decreased bcl2 | nih.gov |

| AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone) | HT29 | Mitotic arrest | - | nih.gov |

| AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone) | HT29 | Sensitization to TNF-induced apoptosis | Activation of caspases-8, -9, and -3 | nih.gov |

| 4-substituted-piperazine-1-carbodithioate derivatives (8f, 8m, 8q) | HCT-116 | DNA damage and G2/M checkpoint activation | - | nih.gov |

Receptor-Ligand Interactions and Functional Assays (e.g., Cannabinoid Receptor 1 (CB1) inverse agonism for related structures)

Structurally related piperazine compounds have been investigated for their interactions with various receptors, notably the Cannabinoid Receptor 1 (CB1). Several studies have identified piperazine derivatives as potent CB1 receptor inverse agonists. nih.govnih.gov Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. patsnap.com

One study described the development of benzhydrylpiperazine derivatives as highly potent and selective CB1 receptor inverse agonists. nih.gov Another research effort focused on functionalized 6-piperazin-1-yl-purines, which also acted as potent antagonists of the human CB1 receptor with high selectivity over the CB2 receptor. nih.gov These findings suggest that the piperazine scaffold is a valuable template for the design of molecules that modulate the endocannabinoid system.

Immunomodulatory Effects (in vitro, based on related piperazine compounds)

While direct in vitro immunomodulatory data for this compound is not available, studies on related compounds containing the piperazine or the structurally similar piperidine moiety suggest potential immunomodulatory properties. For example, piperine, an alkaloid containing a piperidine ring, has been shown to modulate both innate and acquired immune responses. turkishimmunology.org In vitro studies have indicated that piperine can inhibit the proliferation and cytokine production in human peripheral blood mononuclear cells. turkishimmunology.org It has also been reported to impair the migration of dendritic cells and the activation of T lymphocytes. turkishimmunology.org

Given the structural similarities and the established biological activities of the piperazine ring in various therapeutic areas, it is plausible that this compound and its analogues could also exhibit immunomodulatory effects, a hypothesis that warrants further investigation.

Structure Activity Relationship Sar Analysis of 4 2 Methylpropyl Piperazine 1 Carboximidamide and Analogues

Influence of Piperazine (B1678402) Ring Substitutions on Potency and Selectivity

The piperazine ring is a versatile scaffold in medicinal chemistry, and substitutions on this core structure significantly influence the pharmacological properties of its derivatives. researchgate.netijrrjournal.com Modifications to the piperazine ring can impact receptor binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net

SAR studies have demonstrated that the nature of the substituent on the piperazine ring is a key determinant of biological activity. For instance, in a series of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their antiproliferative inhibitory activity. Similarly, for certain 4-amino-2H-benzo[h]chromen-2-one analogues, the substituent at the 4-position of the piperazine ring had a significant influence on anticancer activity. In the context of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives active against Toxoplasma gondii, SAR studies indicated that a hydrophobic aryl group on the side chain of the piperazine was preferable for improving activity.

The replacement of the piperazine ring with other cyclic amines also has a profound effect. In one study of histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, replacing a piperazine core with a piperidine (B6355638) moiety dramatically increased affinity for the σ1 receptor (Ki changed from 1531 nM to 3.64 nM), highlighting the critical role of the ring structure in target selectivity. nih.gov Furthermore, within a series of 2-phenylimidazo[1,2-a]-pyridine derivatives targeting the α1β2γ2GABA-A receptor, the unsubstituted piperazine analogue showed the highest affinity (Ki = 29.0 nM), while the introduction of other cyclic amines like 4-methylpiperidine, azepane, or octahydro-1H-isoindole resulted in reduced affinity. nih.gov

The electronic and steric properties of the substituents are also critical. For example, bulky substituents may sterically hinder binding to a target receptor, whereas smaller groups might enhance binding interactions. researchgate.net The position of the substituent also matters; in a series of ketamine ester analogues, 2- and 3-substituted compounds were generally more active as anesthetics than 4-substituted compounds.

| Compound Series | Piperazine Ring Modification | Effect on Bioactivity | Target/Assay | Reference |

|---|---|---|---|---|

| Histamine H3/Sigma-1 Receptor Antagonists | Piperazine replaced with Piperidine | Dramatically increased affinity for σ1 receptor | σ1 Receptor Binding | nih.gov |

| 2-Phenylimidazo[1,2-a]-pyridines | Unsubstituted Piperazine | Highest affinity (Ki = 29.0 nM) | α1β2γ2GABA-A Receptor | nih.gov |

| 2-Phenylimidazo[1,2-a]-pyridines | 4-Methylpiperidine substitution | Lower affinity (Ki = 204 nM) | α1β2γ2GABA-A Receptor | nih.gov |

| 2-(Piperazin-1-yl)quinazolines | Hydrophobic aryl group on side chain | Improved activity | Toxoplasma gondii inhibition | |

| Chalcone-dithiocarbamate hybrids | Substituents on piperazine unit | Important for inhibitory activity | Antiproliferative activity |

Contribution of the Carboximidamide Moiety to Bioactivity and Target Recognition

The carboximidamide group, a derivative of guanidine (B92328), is a critical pharmacophore that significantly contributes to the biological activity of these compounds. Its importance has been highlighted in various studies where its presence was deemed essential for achieving the desired therapeutic effect.

In the development of novel piperine-carboximidamide hybrids as multi-targeted antiproliferative agents, research revealed that the presence of the carboximidamide moiety was essential for their activity. nih.gov One of the lead compounds from this series demonstrated potent inhibitory action against BRAFV600E and p38α kinases. nih.gov Similarly, another series featuring an indazole moiety substituted with an aryl or heteroaryl carboximidamide group also showed significant antiproliferative effects, further underscoring the crucial role of this functional group. nih.gov

The carboximidamide moiety contributes to bioactivity through several mechanisms:

Basicity and Protonation: As a strong basic group, the carboximidamide is typically protonated at physiological pH. This positive charge is often crucial for forming strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in the binding site of a target protein.

Hydrogen Bonding: The group contains multiple hydrogen bond donors and acceptors, allowing it to form a robust network of hydrogen bonds with the target receptor. This directional and specific binding contributes significantly to affinity and selectivity.

Structural Mimicry: The planar, delocalized π-system of the protonated carboximidamide can mimic the side chain of arginine, a common recognition motif in biological systems. This allows it to act as a bioisostere for arginine and interact with targets that recognize this amino acid.

The related piperazine-1-carboxamidine structure has also been shown to be key for the antifungal activity of a series of compounds, linking their mechanism of action to the accumulation of endogenous reactive oxygen species in Candida albicans.

Impact of the 2-Methylpropyl (Isobutyl) Group and Alkyl Chain Variations on Efficacy

The isobutyl group itself is a critical feature for the bioactivity of some related heterocyclic compounds. In a study of 2,5-piperazinedione (B512043) derivatives, the 2-methylpropyl groups at positions 3 and 6 were found to be critical for antifungal activity, with analogues having shorter alkyl chains showing reduced efficacy. This suggests the branched, hydrophobic nature of the isobutyl group is optimal for interactions with certain targets, potentially by enhancing membrane permeability or fitting into a specific hydrophobic pocket. In a series of GABA-A receptor ligands, the compound containing a 1-(2-methylpropyl)piperazine moiety displayed a high binding affinity (Ki = 54.0 nM), indicating this group is well-tolerated and contributes favorably to receptor binding. nih.gov

The effect of varying the alkyl chain length, however, appears to be highly dependent on the specific biological target.

In one study of histamine H3 receptor (H3R) antagonists, extending the alkyl linker length in a series of tert-butyl analogues led to a decrease in affinity for the H3R. nih.gov

Conversely, for a different class of piperazine derivatives acting as sigma-1 (σ1) receptor ligands, there was no evident influence of the alkyl linker length on affinity. nih.gov

In another series of 1-aryl-4-(naphthalimidoalkyl) piperazines, the antileishmanial activity was found to correlate directly with the length of the alkyl chain.

These findings demonstrate that while the alkyl group is a key modulator of efficacy, there is no single rule governing its optimal size or structure. The ideal alkyl substituent must be tailored to the specific topology of the target binding site.

| Compound Series | Alkyl Group/Chain Variation | Effect on Efficacy | Target/Assay | Reference |

|---|---|---|---|---|

| 2,5-Piperazinedione Derivatives | 2-Methylpropyl (isobutyl) vs. shorter chains | Isobutyl group was critical; shorter chains reduced efficacy | Antifungal Activity | |

| 2-Phenylimidazo[1,2-a]-pyridines | 1-(2-Methylpropyl)piperazine | High affinity (Ki = 54.0 nM) | GABA-A Receptor | nih.gov |

| Histamine H3 Receptor Antagonists | Extension of alkyl linker | Decreased affinity | H3 Receptor Binding | nih.gov |

| Sigma-1 Receptor Ligands | Variation of alkyl linker length | No evident influence on affinity | σ1 Receptor Binding | nih.gov |

| 1-Aryl-4-(naphthalimidoalkyl) piperazines | Variation of alkyl chain length | Activity correlated with chain length | Antileishmanial Activity |

Stereochemical Considerations in SAR Studies

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For piperazine derivatives, the introduction of chiral centers, either on the ring itself or on its substituents, can lead to enantiomers with significantly different pharmacological profiles. researchgate.net

The asymmetric synthesis of carbon-substituted piperazines is an area of active research, as obtaining specific stereoisomers is often crucial for biological activity. rsc.org SAR studies involving novel GABA-A-based anxiolytic agents have focused on preparing analogues with homochiral 2,6-polymethylated piperazines. rsc.org The relative stereochemistry of substituents (e.g., cis vs. trans) dictates the preferred three-dimensional conformation of the piperazine ring. rsc.org For example, a trans-2,6-disubstituted piperazine was found to adopt a twist-boat conformation rather than the more typical chair conformation. rsc.org Such conformational differences can dramatically alter how a molecule fits into a receptor's binding site, thereby affecting its potency and selectivity.

The development of chiral chloroquine (B1663885) analogues with substituted piperazines as antimalarial agents further illustrates this point. nih.gov In vitro and in vivo studies of these chiral compounds revealed that specific enantiomers possessed more potent activity, leading to the identification of a new lead antimalarial agent. nih.gov These findings underscore the importance of controlling stereochemistry during the design and synthesis of bioactive piperazine derivatives to optimize their interaction with chiral biological macromolecules.

Development of Novel Analogues based on SAR Findings

The insights gained from comprehensive SAR studies are instrumental in guiding the development of novel analogues with superior properties. By systematically analyzing how structural modifications affect biological activity, medicinal chemists can design next-generation compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Based on the SAR findings for 4-(2-methylpropyl)piperazine-1-carboximidamide and related structures, several strategies for developing novel analogues can be proposed:

Piperazine Ring Modification: Based on the observation that unsubstituted or specifically substituted piperazine rings can enhance affinity for certain targets, novel analogues could be synthesized with a variety of small, electronically diverse substituents at the N4-position or on the carbon atoms of the ring. nih.gov The replacement of the piperazine with other bioisosteric heterocycles like piperidine or morpholine (B109124) could also be explored to fine-tune selectivity, as demonstrated in the case of σ1 receptor ligands. nih.gov

Carboximidamide Bioisosteres: While the carboximidamide moiety is often crucial, exploring bioisosteric replacements could lead to compounds with different properties (e.g., improved oral bioavailability or metabolic stability). Potential bioisosteres include guanidine, N-cyanoamidine, or other strongly basic, hydrogen-bonding groups.

Alkyl Group Optimization: The finding that the isobutyl group is favorable for some targets suggests that exploring other branched alkyl groups (e.g., isopropyl, sec-butyl) or small cycloalkyl groups could be a fruitful strategy. nih.gov For targets where alkyl chain length is important, a systematic variation of the linker between the piperazine and another pharmacophoric element could be used to optimize potency.

Stereochemical Control: Given the importance of stereochemistry, future efforts should focus on the asymmetric synthesis of specific stereoisomers. rsc.org Synthesizing and testing individual enantiomers or diastereomers will allow for a more precise understanding of the optimal three-dimensional structure required for target engagement and could lead to the discovery of significantly more potent and selective compounds.

The iterative process of designing, synthesizing, and testing new compounds based on these SAR principles is a cornerstone of modern drug discovery and offers a rational path toward identifying new therapeutic agents.

Conclusion and Future Research Perspectives for 4 2 Methylpropyl Piperazine 1 Carboximidamide

Summary of Current Research Contributions

Direct and extensive research contributions specifically focused on 4-(2-Methylpropyl)piperazine-1-carboximidamide are not widely documented in peer-reviewed literature. The compound is recognized primarily as a chemical intermediate and a building block in synthetic chemistry. bldpharm.com Its significance is derived from the well-established biological activities of related piperazine (B1678402) and guanidine-containing compounds. The piperazine nucleus is a common scaffold in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, antipsychotic, anti-inflammatory, and anticancer properties. jetir.orgresearchgate.net The carboximidamide group, a derivative of guanidine (B92328), is a key functional group in many biologically active molecules and pharmaceuticals, often acting as a bioisostere for the guanidinium (B1211019) side chain of arginine. google.comnih.gov Research on analogous structures, such as piperine-carboximidamide hybrids, has shown potent antiproliferative activity against various cancer cell lines, highlighting the importance of the carboximidamide moiety for biological effect. nih.gov

Unexplored Avenues in Synthetic Chemistry

The synthesis of this compound involves two primary transformations: the N-alkylation of the piperazine ring with an isobutyl group and the subsequent guanidinylation of the remaining secondary amine. While standard procedures exist, several advanced synthetic avenues remain unexplored for this specific molecule.

One key area for exploration is the development of more efficient and environmentally friendly "green" synthetic protocols. Traditional methods for N-alkylation of piperazine often require harsh conditions and produce significant waste. mdpi.com Novel one-pot procedures that avoid protecting groups by using a protonated piperazine species could simplify the synthesis of the N-isobutylpiperazine precursor. mdpi.com Furthermore, the application of flow chemistry or microwave-assisted synthesis could dramatically reduce reaction times and improve yields. mdpi.com

The guanidinylation step also presents opportunities for innovation. A variety of reagents are available for this transformation, each with its own advantages and disadvantages. tcichemicals.comorganic-chemistry.org A comparative study of different guanidinylating agents for N-isobutylpiperazine could identify the most efficient and scalable method. Exploring novel catalytic systems, such as those based on scandium(III) triflate or lanthanide amides, could provide milder reaction conditions and broader substrate scope. organic-chemistry.org

Table 1: Potential Guanidinylation Reagents for Synthesis

| Reagent Class | Specific Example | Potential Advantages |

|---|---|---|

| Pyrazole-based Reagents | N,N'-Di-Boc-N"-triflylguanidine | High reactivity, well-defined stoichiometry. nih.gov |

| S-Methylisothioureas | N,N′-bis(Cbz)-S-methylisothiourea | Stability, ease of handling. organic-chemistry.org |

| Cyanamide | Cyanamide with Sc(OTf)₃ | Atom economy, mild conditions, use in aqueous media. organic-chemistry.org |

Advancements in Theoretical and Computational Predictions

Computational chemistry offers powerful tools to predict the properties and potential biological activities of this compound before committing to laborious and expensive laboratory synthesis. While specific computational studies on this molecule are not available, methodologies applied to similar structures can be readily adapted.

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the active sites of various biological targets. nih.govrsc.org Given the prevalence of piperazine derivatives in neurology, targets could include receptors like the sigma-1 receptor (S1R). nih.govrsc.org Molecular dynamics (MD) simulations can further refine these predictions by revealing the stability of the ligand-protein complex and identifying key intermolecular interactions over time. rsc.org

ADME/Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Elimination (ADME) and toxicity profiles of drug candidates. nih.gov For this compound, computational tools could estimate properties such as lipophilicity (LogP), aqueous solubility, membrane permeability, and potential interactions with metabolic enzymes like cytochrome P450s. The high basicity of the guanidine group can reduce membrane permeability, an effect that can be modeled and quantified. nih.gov

Quantum Chemical Calculations: These calculations can provide detailed insights into the electronic structure of the molecule. This is particularly relevant for the carboximidamide group, as its protonation state, charge distribution, and hydrogen bonding capacity are critical for receptor binding. rsc.org Understanding these properties can aid in the rational design of analogs with improved binding characteristics.

Prospects for Novel Biological Target Identification and Mechanism Elucidation (in vitro)

The hybrid structure of this compound suggests it could interact with a variety of biological targets. A systematic in vitro screening campaign against different target classes is a promising strategy for identifying novel biological activities.

Enzyme Inhibition Assays: Given that many piperazine derivatives act as enzyme inhibitors, screening against panels of kinases, proteases, and other enzymes is a logical starting point. nih.gov For example, some piperazine-containing compounds have shown activity against monoamine oxidases (MAO), which are targets for neurological disorders. nih.gov

Cell-Based Assays: The antiproliferative potential of the compound could be evaluated against a panel of human cancer cell lines. nih.gov Assays measuring cell viability, apoptosis, and cell cycle progression would provide initial insights into its potential as an anticancer agent. Similarly, its antimicrobial activity could be tested against a range of bacterial and fungal strains, as both piperazine and guanidine moieties are found in antimicrobial agents. researchgate.netresearchgate.net

Receptor Binding Assays: Radioligand binding assays can determine the affinity of the compound for various G-protein coupled receptors (GPCRs), ion channels, and transporters. The structural similarity to known psychoactive compounds suggests that targets within the central nervous system could be relevant. nih.gov

Table 2: Potential in vitro Screening Targets

| Target Class | Specific Example | Rationale |

|---|---|---|

| Kinases | EGFR, BRAF, CDK2 | Piperine-carboximidamide hybrids show activity against these targets. nih.gov |

| Monoamine Oxidases | MAO-A, MAO-B | Thiazolylhydrazine-piperazine derivatives are potent MAO inhibitors. nih.gov |

| Sigma Receptors | S1R, S2R | Piperidine (B6355638)/piperazine-based compounds show high affinity for S1R. nih.gov |

Strategic Directions for Rational Design of Novel Compounds

Building upon the core scaffold of this compound, several strategic directions can be pursued for the rational design of novel, potentially more potent and selective compounds.

Bioisosteric Replacement: The guanidine group is highly basic (pKa ~13-14) and typically protonated at physiological pH, which can hinder oral bioavailability. nih.gov A key strategy is to replace this group with bioisosteres that mimic its hydrogen-bonding capabilities but have a lower pKa. Examples of guanidine bioisosteres include amidinohydrazones, squaryldiamines, and deltic guanidinium ions. nih.govrsc.orgbeta-sheet.orgcolumbia.edu This modification could lead to compounds with improved pharmacokinetic profiles while retaining biological activity.

Modification of the Hydrophobic Group: The isobutyl group is a simple, non-functionalized hydrophobic moiety. This part of the molecule can be systematically modified to probe structure-activity relationships (SAR). Variations could include:

Changing alkyl chain length and branching: To optimize hydrophobic interactions.

Introducing aromatic or heteroaromatic rings: To explore potential pi-stacking interactions with target proteins.

Adding polar functional groups (e.g., hydroxyl, methoxy): To modulate solubility and introduce new hydrogen bonding sites.

Scaffold Hopping and Molecular Hybridization: The piperazine ring itself can be replaced with other heterocyclic scaffolds (scaffold hopping) to explore new chemical space and potentially discover novel intellectual property. Alternatively, the existing scaffold can be combined with other known pharmacophores (molecular hybridization) to create multi-target-directed ligands. For instance, linking the piperazine-carboximidamide core to a moiety known to inhibit a specific kinase could produce a dual-action therapeutic agent. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methylpropyl)piperazine-1-carboximidamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC/HOAt) to activate carboxyl groups, followed by nucleophilic substitution with 2-methylpropylamine. Key steps include:

- Dissolving the precursor in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to facilitate coupling .

- Purification via flash chromatography or crystallization with diethyl ether to isolate the product .

- Optimize yield by controlling stoichiometry (1:1.5 molar ratio of amine to acylating agent) and reaction time (4–6 hours at 0–25°C) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to avoid moisture absorption and oxidative decomposition .

- Stability : Monitor for color changes (white → yellow) indicating degradation. Use desiccants like silica gel in storage environments .

- Handling : Perform reactions under dry conditions (e.g., glovebox) and avoid prolonged exposure to light .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a mobile phase of methanol/water/sodium phosphate/tetrabutylammonium hydroxide (5:1:2:3 v/v) at pH 5.5 to assess purity (>98%) .

- NMR/HRMS : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts (e.g., δ 2.8–3.2 ppm for piperazine protons) and high-resolution mass spectrometry .

- XRPD/TGA-DSC : Verify crystallinity (XRPD peaks at 10–30°2θ) and thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability .

- Dose-Response Analysis : Perform IC50 studies across a broad concentration range (1 nM–100 µM) to identify off-target effects .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers due to impurities or solvent artifacts .

Q. What strategies are employed to modify the compound's pharmacokinetic properties?

- Methodological Answer :

- Salt Formation : Synthesize hydrochloride salts to enhance water solubility (e.g., via HCl gas treatment in ethanol) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the piperazine nitrogen to improve bioavailability .

- Co-Crystallization : Use co-formers like succinic acid to stabilize the compound in gastric pH environments .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., 2-ethylhexyl vs. 2-methylpropyl) and assess receptor binding affinity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like tyrosine kinases .

- In Vivo Testing : Compare pharmacokinetic profiles (Cmax, T1/2) in rodent models to correlate structural changes with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.